Apatinib Mesylate Mesylate is a novel, small molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [] It exhibits strong anti-angiogenic properties, inhibiting the formation of new blood vessels, a crucial process for tumor growth and metastasis. []
Apatinib is classified as an antineoplastic agent and falls under the category of targeted therapy. It was developed by the Chinese pharmaceutical company Jiangsu Hengrui Medicine Co., Ltd. and has been approved for clinical use in China since 2014 for patients with advanced gastric cancer who have previously undergone chemotherapy.
The synthesis of apatinib involves several chemical reactions that can be broadly categorized into the following steps:
The detailed synthetic route may vary based on specific laboratory conditions and available reagents, but it generally follows these outlined steps to yield apatinib in a pure form.
Apatinib has a molecular formula of CHNOS and a molecular weight of approximately 378.46 g/mol. The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.
Apatinib undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for optimizing synthesis methods and improving drug formulation.
Apatinib exerts its therapeutic effects primarily through the inhibition of VEGFR-2 signaling pathways:
Research indicates that apatinib can significantly inhibit tumor growth in various cancer models by disrupting these critical pathways.
These properties are essential for formulating effective drug delivery systems that enhance bioavailability.
Apatinib has been extensively studied for its applications in oncology:
Digestive system malignancies (DSMs) represent a major global health burden, accounting for significant cancer-related morbidity and mortality. Gastric cancer ranks as the third leading cause of cancer deaths worldwide, while colorectal cancer contributes to approximately 8.5% of total cancer mortality [3]. Hepatocellular carcinoma and esophageal cancer further amplify this burden, positioned as the fourth and fourth leading causes of cancer deaths, respectively [3] [6]. Angiogenesis—the formation of new blood vessels—is a pathological hallmark of these malignancies, driven by excessive vascular endothelial growth factor (VEGF) signaling. Tumor cells secrete VEGF to activate endothelial cells, promoting vascular permeability and endothelial proliferation that supports tumor growth and metastasis [9]. This process creates an abnormal tumor vasculature characterized by structural disorganization, hypoxia, and immune evasion, facilitating aggressive disease progression [3] [6].
Table 1: Global Burden of Select Digestive System Malignancies
Malignancy | Global Incidence Ranking | Global Mortality Ranking | Key Angiogenic Driver |
---|---|---|---|
Gastric Cancer | 5th | 3rd | VEGFR-2 overexpression |
Colorectal Cancer | 3rd | 4th | VEGF-A/VEGFR-2 signaling |
Hepatocellular Carcinoma | 6th | 4th | Hypoxia-induced VEGF |
Esophageal Cancer | 7th | 6th | VEGFR-2 phosphorylation |
Data synthesized from [3] [6] [9]
VEGFR-2 (also known as KDR/Flk-1) is the primary mediator of VEGF-induced angiogenesis. Upon binding VEGF-A, VEGFR-2 undergoes auto-phosphorylation at tyrosine residues in its intracellular domain (e.g., Y951, Y1059, Y1175), triggering downstream signaling cascades [5] [8]. Key pathways include:
In nasopharyngeal carcinoma (NPC), VEGFR-2 overexpression correlates with increased microvessel density (MVD) and poor prognosis. Laser-induced choroidal neovascularization (CNV) models demonstrate that VEGFR-2 activation upregulates α-smooth muscle actin (αSMA) and collagen, linking angiogenesis to fibrosis [5]. Anti-VEGFR-2 agents like apatinib disrupt this cascade by competitively inhibiting ATP binding in the receptor’s tyrosine kinase domain, thereby blocking auto-phosphorylation and downstream signal transduction [7] [8].
Table 2: VEGFR-2 Signaling Components and Functional Consequences
Signaling Component | Activation Trigger | Downstream Effect | Pathological Outcome |
---|---|---|---|
PLCγ-PKC-MAPK | Y1175 phosphorylation | Endothelial proliferation | Tumor neovascularization |
PI3K-AKT | Y951 phosphorylation | Cell survival/migration | Metastatic dissemination |
STAT3 | VEGFA/VEGFR-2 binding | αSMA/collagen transcription | Stromal fibrosis |
Src-FAK | Y1059 phosphorylation | Vascular permeability | Peritumoral edema |
Apatinib (YN968D1, Rivoceranib) is a orally bioavailable small-molecule TKI specifically engineered for selective VEGFR-2 inhibition. Its chemical structure, N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridinecarboxamide, enables potent competition with ATP at the VEGFR-2 kinase domain (IC₅₀ = 1 nM) [5] [7]. Preclinical studies reveal multifaceted antitumor mechanisms:
Phase III trials in China led to apatinib’s approval for advanced gastric cancer in 2014, where it improved median overall survival (OS) by 1.8–3.8 months versus placebo [3] [6]. In laser-induced CNV models, apatinib suppressed subretinal fibrosis by 89% through STAT3 pathway inhibition, demonstrating therapeutic versatility beyond oncology [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1